methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate
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Overview
Description
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through various methods, including the use of trifluoromethyl ketones as intermediates . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, which can influence its interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate: Another compound with a trifluoromethyl group attached to a different ring structure.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
Methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific oxolane ring structure and the position of the trifluoromethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H13F3O3 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl (2R,5S)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI Key |
MJPNDBIPJQNUCT-WDEREUQCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](O1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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